6-chloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities and are often used in medicinal chemistry for their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the core pyridine and phenyl structures. The chlorination of the pyridine ring and the introduction of the dimethylamino group are critical steps in the synthesis. Common reagents used in these reactions include chlorinating agents like thionyl chloride and dimethylamine for the introduction of the dimethylamino group. The sulfonamide group is introduced using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
6-chloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-sulfonamide is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of the dimethylamino group and the chlorinated positions on the pyridine and phenyl rings may enhance its binding affinity to bacterial enzymes and its overall efficacy as an antibacterial agent.
Properties
IUPAC Name |
6-chloro-N-[3-chloro-2-(dimethylamino)phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-18(2)13-10(14)4-3-5-11(13)17-21(19,20)9-6-7-12(15)16-8-9/h3-8,17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDPDTCIVBYUIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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